SB290157 trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

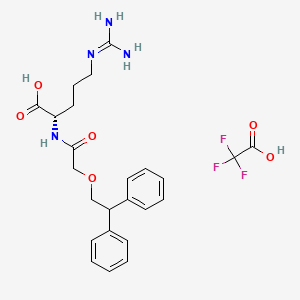

(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRMPPVJAQWGEG-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(COCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of SB290157 Trifluoroacetate: A Technical Guide

For Immediate Release

Palo Alto, CA – December 10, 2025 – SB290157 trifluoroacetate (B77799), a small molecule initially identified as a potent and selective antagonist of the C3a receptor (C3aR), exhibits a complex pharmacological profile that includes agonist activity at C3aR and off-target effects on the C5a receptor-like 2 (C5aR2). This guide provides an in-depth analysis of its mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Dual Role at the C3a Receptor

SB290157 was originally developed as a competitive antagonist for the C3a receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses. It functions by binding to the receptor and blocking the downstream signaling induced by its endogenous ligand, the anaphylatoxin C3a. However, subsequent research has revealed that SB290157 can also act as an agonist, particularly in cell systems with high expression levels of C3aR.[1] This dual activity is a critical consideration in the interpretation of experimental results.

The antagonistic properties of SB290157 are evident in its ability to inhibit C3a-mediated cellular responses such as calcium mobilization and neutrophil recruitment.[2][3] Conversely, its agonistic nature is demonstrated by its capacity to independently trigger C3aR-mediated signaling, including ERK phosphorylation and β-arrestin recruitment.[4]

Off-Target Activity: Partial Agonism at C5aR2

Further complicating its pharmacological profile, SB290157 has been shown to possess off-target activity as a partial agonist at C5aR2, another complement receptor.[2][5] This interaction can lead to the modulation of immune responses independent of its effects on C3aR, a factor that must be taken into account in in vivo studies where discerning the specific receptor responsible for an observed effect can be challenging.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of SB290157 trifluoroacetate with its primary target and off-target receptors.

| Parameter | Cell Line | Species | Value | Assay Type |

| IC50 | RBL-2H3 expressing human C3aR | Human | 200 nM | 125I-C3a Radioligand Binding |

| IC50 | RBL-2H3 cells expressing human C3aR | Human | 27.7 nM | C3a-induced Ca2+ mobilization |

| IC50 | Human neutrophils | Human | 28 nM | C3a-induced Ca2+ mobilization |

| IC50 | RBL-2H3 cells expressing mouse C3aR | Mouse | 7.0 nM | C3a-induced Ca2+ mobilization |

| IC50 | RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | 12.5 nM | C3a-induced Ca2+ mobilization |

| EC50 | CHO-C3aR cells | Human | 0.46 nM | ERK1/2 Phosphorylation |

Table 1: Potency of this compound at the C3a Receptor

| Parameter | Cell Line | Species | Observation | Assay Type |

| Partial Agonism | HEK293 cells | Human | Mediates β-arrestin recruitment at higher doses | β-arrestin recruitment assay |

| Functional Outcome | Human and mouse primary macrophages | Human, Mouse | Significantly dampened C5a-induced ERK signaling | ERK signaling assay |

Table 2: Off-Target Activity of this compound at the C5aR2 Receptor

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action, various in vitro assays are employed. The following diagrams illustrate the key signaling pathways and experimental workflows.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50) of SB290157 for the human C3a receptor.

Materials:

-

Rat basophilic leukemia (RBL)-2H3 cells stably expressing the human C3aR.

-

125I-C3a (radioligand).

-

This compound.

-

Binding buffer (e.g., 20 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Vacuum manifold.

-

Gamma counter.

Procedure:

-

Harvest RBL-C3aR cells and resuspend in binding buffer to a concentration of 2-5 x 105 cells/well.

-

In a 96-well plate, add varying concentrations of SB290157.

-

Add a fixed concentration of 125I-C3a (e.g., 100 pM) to each well.

-

Add the cell suspension to each well.

-

Incubate at room temperature for 45-60 minutes to reach equilibrium.

-

Transfer the contents of each well to a pre-wetted filter plate.

-

Rapidly wash the filters with ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

-

Allow the filters to dry.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC50 value.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of SB290157 by measuring its ability to inhibit C3a-induced intracellular calcium release.

Materials:

-

Human neutrophils or RBL-2H3 cells expressing C3aR.

-

C3a.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with kinetic read capabilities.

Procedure:

-

Load the cells with Fluo-4 AM in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of SB290157 for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject a fixed concentration of C3a (e.g., EC80) into each well.

-

Immediately measure the change in fluorescence intensity over time.

-

Calculate the peak fluorescence response and determine the IC50 of SB290157.

ERK Phosphorylation Assay (Western Blot)

Objective: To measure the agonist activity of SB290157 by quantifying the phosphorylation of ERK1/2.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human C3aR.

-

This compound.

-

Serum-free cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE equipment and Western blotting apparatus.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed CHO-C3aR cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-16 hours.

-

Treat the cells with varying concentrations of SB290157 for a specified time (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the EC50.

β-Arrestin Recruitment Assay

Objective: To assess the ability of SB290157 to induce the recruitment of β-arrestin to the C3aR or C5aR2.

Materials:

-

HEK293 cells.

-

Expression vectors for the receptor of interest (e.g., C3aR or C5aR2) fused to a reporter tag (e.g., a fragment of β-galactosidase or a luciferase).

-

Expression vector for β-arrestin fused to the complementary reporter tag.

-

Transfection reagent.

-

This compound.

-

Assay-specific substrate (e.g., chemiluminescent or fluorescent).

-

Luminometer or fluorescence plate reader.

Procedure:

-

Co-transfect HEK293 cells with the receptor and β-arrestin expression vectors.

-

Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

-

Stimulate the cells with varying concentrations of SB290157.

-

Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).

-

Add the substrate for the reporter enzyme.

-

Measure the luminescence or fluorescence signal.

-

Analyze the data to generate a dose-response curve and determine the EC50.

Conclusion

This compound is a valuable research tool for studying the complement system, but its complex pharmacology necessitates careful experimental design and data interpretation. Its dual agonist/antagonist activity at the C3a receptor, dependent on cellular context, and its partial agonist activity at C5aR2, underscore the importance of using multiple, well-characterized assays to dissect its precise mechanism of action in any given biological system. The protocols and data presented in this guide are intended to provide a comprehensive framework for researchers utilizing this compound.

References

SB290157 Trifluoroacetate: A Technical Guide to a C3a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB290157 trifluoroacetate (B77799) is a potent and selective non-peptide antagonist of the C3a receptor (C3aR), a G protein-coupled receptor integral to the complement system's inflammatory cascade.[1][2] The anaphylatoxin C3a, a cleavage product of complement component C3, exerts its pro-inflammatory effects through this receptor, making C3aR a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune diseases.[3][4] SB290157 has been instrumental in elucidating the role of the C3a/C3aR axis in numerous preclinical models of disease, including airway inflammation and arthritis.[5][6]

However, the pharmacological profile of SB290157 is complex. While initially characterized as a pure antagonist, subsequent research has revealed that it can also exhibit agonist activity, particularly in cellular systems with high C3aR expression levels.[7][8] This dual activity necessitates careful experimental design and data interpretation. Furthermore, at higher concentrations, SB290157 has been shown to interact with other receptors, such as the C5a receptor 2 (C5aR2), highlighting the importance of using appropriate concentrations to ensure target specificity.[9][10]

This technical guide provides a comprehensive overview of SB290157 trifluoroacetate, presenting its pharmacological data in structured tables, detailing key experimental protocols for its characterization, and visualizing relevant biological pathways and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the C3a receptor.

Table 1: Inhibitory Potency of SB290157

| Assay Type | Species/Cell Line | Parameter | Value (nM) | Reference(s) |

| Radioligand Binding | Human C3aR in RBL-2H3 cells | IC50 | 200 | [1][2][11][12][13][14] |

| Calcium Mobilization | Human C3aR in RBL-2H3 cells | IC50 | 27.7 | [2][7] |

| Calcium Mobilization | Mouse C3aR in RBL-2H3 cells | IC50 | 7.0 | [2][7] |

| Calcium Mobilization | Guinea Pig C3aR in RBL-2H3 cells | IC50 | 12.5 | [2][7] |

| Calcium Mobilization | Human Neutrophils | IC50 | 28 | [1][12] |

| ATP Release | Guinea Pig Platelets | IC50 | 30 | [2] |

Table 2: Binding Affinity of SB290157

| Ligand | Receptor | Parameter | Value (nM) | Reference(s) |

| SB290157 | Human C3aR | Ki | 210 | [7][8][15] |

| Human C3a | Human C3aR | Ki | 0.09 | [7][8][15] |

Table 3: Agonist Activity of SB290157

| Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |

| ERK1/2 Phosphorylation | CHO cells expressing human C3aR | EC50 | 0.46 | [7][8][16] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context and the biological system in which SB290157 acts, the following diagrams illustrate the C3a receptor signaling pathway and a typical experimental workflow for evaluating C3a receptor antagonists.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of SB290157 are provided below.

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands to the C3a receptor.

Objective: To determine the IC50 and Ki of SB290157 for the C3a receptor.

Materials:

-

Rat basophilic leukemia (RBL-2H3) cells stably expressing the human C3a receptor (RBL-C3aR).

-

[125I]-C3a (radioligand).

-

This compound.

-

Binding Buffer: 20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA, and 0.5 mM glucose.[12]

-

Wash Buffer: Ice-cold binding buffer.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture RBL-C3aR cells to confluency. On the day of the assay, harvest the cells and resuspend them in binding buffer to a concentration of 2–5 × 105 cells/mL.[12]

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled C3a (for non-specific binding).

-

50 µL of varying concentrations of SB290157.

-

50 µL of [125I]-C3a (final concentration of 100 pM).[12]

-

100 µL of the RBL-C3aR cell suspension.

-

-

Incubation: Incubate the plate at room temperature for 45-60 minutes with gentle agitation.[6][12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SB290157 and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol is designed to measure the ability of SB290157 to inhibit C3a-induced intracellular calcium release.

Objective: To determine the functional antagonist potency (IC50) of SB290157.

Materials:

-

RBL-C3aR cells or human neutrophils.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Human C3a.

-

This compound.

-

96-well black, clear-bottom plates.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Seeding: Seed RBL-C3aR cells or neutrophils into 96-well black, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS with 20 mM HEPES.[5] Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate at 37°C for 1 hour in the dark.[5]

-

Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.[5] Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[5]

-

Compound Addition: Prepare serial dilutions of SB290157. Add the desired concentrations of SB290157 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Measurement: Place the plate in a fluorescence microplate reader. Measure baseline fluorescence (excitation ~490 nm, emission ~525 nm) for 10-20 seconds.[5] Inject a solution of C3a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin kinetic reading of fluorescence intensity for at least 60-120 seconds.[5]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of SB290157 by comparing the peak fluorescence response in the presence and absence of the antagonist. Plot the percentage of inhibition against the log concentration of SB290157 to calculate the IC50.

In Vivo Models

This model is used to assess the anti-inflammatory effects of SB290157 in the context of lung inflammation.

Objective: To evaluate the efficacy of SB290157 in reducing neutrophil infiltration into the airways.

Materials:

-

Male Hartley guinea pigs.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Nebulizer.

-

Bronchoalveolar lavage (BAL) equipment.

-

Cell counting materials.

Procedure:

-

Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions for at least one week.

-

Drug Administration: Administer SB290157 via the desired route (e.g., intraperitoneally) at various doses prior to LPS challenge.

-

LPS Challenge: Expose the guinea pigs to nebulized LPS (e.g., 30 µg/mL) for a defined period (e.g., 1 hour).[17]

-

Bronchoalveolar Lavage (BAL): At a specified time point after LPS exposure (e.g., 4-24 hours), anesthetize the animals and perform a BAL by instilling and retrieving a known volume of saline into the lungs via a tracheal cannula.[13]

-

Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total white blood cell count. Prepare cytospin slides and stain to perform a differential cell count to determine the number of neutrophils.

-

Data Analysis: Compare the number of neutrophils in the BAL fluid of SB290157-treated animals to that of vehicle-treated controls.

This model is employed to investigate the therapeutic potential of SB290157 in a model of chronic inflammation and autoimmunity.

Objective: To assess the ability of SB290157 to reduce the severity of arthritis.

Materials:

-

Lewis or Sprague-Dawley rats.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

This compound.

-

Calipers for paw volume measurement.

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.05 mL of a 10 mg/mL suspension) into the footpad of one hind paw.[1][18]

-

Drug Administration: Begin administration of SB290157 (e.g., daily intraperitoneal injections) on day 0 or at the onset of clinical signs.

-

Clinical Assessment: Monitor the animals daily for signs of arthritis. Measure the volume of both the injected and non-injected hind paws using calipers at regular intervals. A clinical score can also be assigned based on the severity of erythema and swelling in all four paws.

-

Data Analysis: Compare the change in paw volume and the clinical scores between the SB290157-treated group and the vehicle-treated control group over time.

Conclusion

This compound remains a valuable pharmacological tool for investigating the role of the C3a receptor in health and disease. Its characterization as a potent C3aR antagonist is well-supported by a range of in vitro and in vivo studies. However, researchers must remain cognizant of its potential for agonist activity, particularly in systems with high receptor expression, and its off-target effects at higher concentrations. The detailed protocols and data presented in this guide are intended to aid in the design of robust experiments and the accurate interpretation of results obtained using this important research compound. Careful consideration of the experimental context and appropriate dose selection are paramount to leveraging the full potential of SB290157 as a selective C3aR antagonist.

References

- 1. chondrex.com [chondrex.com]

- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Neutrophilia induced by histamine challenge in guinea pig: The role of IL-5, IL-10 and IL-17A, but not CXCL8 [scielo.org.mx]

- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

- 11. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. criver.com [criver.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. researchgate.net [researchgate.net]

- 16. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of theophylline on chronic inflammatory lung injury induced by LPS exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Adjuvant-Induced Arthritis Model [chondrex.com]

SB290157 Trifluoroacetate: A Critical Review of its Selectivity as a C3aR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SB290157 trifluoroacetate (B77799) has been widely investigated as a small molecule modulator of the complement system, specifically targeting the C3a receptor (C3aR). The C3aR, a G protein-coupled receptor, is activated by the anaphylatoxin C3a, a cleavage product of complement component C3. This interaction triggers a cascade of inflammatory responses, making the C3a-C3aR axis a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the selectivity of SB290157 trifluoroacetate as a C3aR inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Analysis of this compound Activity

The pharmacological profile of this compound is complex, exhibiting both antagonistic and agonistic properties that are highly dependent on the experimental system. The following tables summarize the key quantitative data from various in vitro studies.

| Table 1: Antagonistic Activity of this compound at C3aR | |||

| Assay Type | Cell Line/System | Species | IC50 (nM) |

| 125I-C3a Radioligand Binding | Rat Basophilic Leukemia (RBL)-C3aR | Human | 200[1][2][3] |

| C3a-induced Calcium Mobilization | RBL-C3aR cells | Human | 27.7[1][2] |

| C3a-induced Calcium Mobilization | Human Neutrophils | Human | 28[1][2] |

| C3a-induced Calcium Mobilization | RBL-2H3 cells | Mouse | 7.0[4] |

| C3a-induced Calcium Mobilization | RBL-2H3 cells | Guinea Pig | 12.5[4] |

| C3a-mediated ERK Signaling | Human Monocyte-Derived Macrophages (HMDMs) | Human | Potent Inhibition[5][6] |

| Table 2: Agonistic and Off-Target Activity of this compound | ||||

| Activity Type | Receptor | Cell Line/System | Species | EC50 / IC50 (nM) |

| Agonist | C3aR | CHO-C3aR cells (ERK phosphorylation) | Human | 0.46[5][6][7][8] |

| Partial Agonist | C5aR2 | HEK293 cells (β-arrestin recruitment) | Human | Higher doses required[7][9][10] |

| No significant activity | C5aR1 | CHO-C5aR1 cells (ERK phosphorylation) | Human | -[4][5] |

Discussion of Selectivity:

Initially reported as a selective C3aR antagonist, subsequent studies have revealed a more nuanced pharmacological profile for SB290157. It is a competitive antagonist in radioligand binding assays and effectively blocks C3a-induced functional responses like calcium mobilization in various cell types, including human neutrophils.[1][2] However, in systems with high levels of C3aR expression, such as transfected cell lines, SB290157 can act as a potent full agonist.[4][5][6] This dual activity is a critical consideration for data interpretation.

Furthermore, while SB290157 does not show significant activity at the C5a receptor 1 (C5aR1), it has been demonstrated to be a partial agonist at the C5a receptor 2 (C5aR2) at higher concentrations.[9][10] This off-target activity could have functional consequences in vivo and in vitro, especially when using concentrations in the micromolar range.[8][11][12] The context of the cellular system, particularly the receptor expression level, appears to be a key determinant of whether SB290157 acts as an antagonist or an agonist.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following are protocols for key experiments used to characterize SB290157.

1. Radioligand Binding Assay:

-

Objective: To determine the ability of SB290157 to compete with the natural ligand (C3a) for binding to C3aR.

-

Cell Line: Rat Basophilic Leukemia (RBL) cells stably expressing human C3aR (RBL-C3aR).

-

Protocol:

-

Incubate 2–5 × 10^5 RBL-C3aR cells with 100 pM of radiolabeled 125I-C3a.

-

Add varying concentrations of this compound.

-

The incubation is carried out at room temperature for 45 minutes in a binding buffer (20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.25% BSA, and 0.5 mM glucose).[1]

-

Separate bound from unbound radioligand by vacuum filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the concentration of SB290157 that inhibits 50% of 125I-C3a binding (IC50) by non-linear regression analysis.

-

2. Calcium Mobilization Assay:

-

Objective: To measure the functional consequence of C3aR activation or inhibition by monitoring changes in intracellular calcium levels.

-

Cell Lines: RBL-C3aR cells or human neutrophils.

-

Protocol:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

To assess antagonistic activity, pre-incubate the cells with varying concentrations of SB290157 for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of C3a (typically at its EC80).

-

To assess agonistic activity, stimulate the cells directly with varying concentrations of SB290157.

-

Measure the fluorescence intensity over time using a fluorometric plate reader or a flow cytometer.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate IC50 or EC50 values from the dose-response curves.

-

3. ERK Phosphorylation Assay:

-

Objective: To determine the effect of SB290157 on the MAPK/ERK signaling pathway downstream of C3aR activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human C3aR (CHO-C3aR) or primary cells like Human Monocyte-Derived Macrophages (HMDMs).

-

Protocol:

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

For antagonism studies, pre-treat cells with different concentrations of SB290157 for 30 minutes.[6]

-

Stimulate the cells with C3a (e.g., 5 nM) for a short period (e.g., 5-10 minutes).[6]

-

For agonism studies, treat cells with varying concentrations of SB290157 for 10 minutes.[5][6][8]

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of the lysates.

-

Analyze the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting or a quantitative immunoassay (e.g., ELISA).

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal to account for loading differences.

-

Visualizing Molecular Pathways and Experimental Designs

C3aR Signaling Pathway:

The C3a receptor is a versatile signaling molecule. Upon binding of its ligand, C3a, it can couple to different G proteins to initiate various downstream signaling cascades. This includes the inhibition of adenylyl cyclase through Gαi, leading to decreased cAMP levels, and the activation of phospholipase C (PLC) and subsequent calcium mobilization.[13] C3aR activation also stimulates the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and inflammatory responses.[14][15]

Caption: C3aR signaling cascade.

Experimental Workflow for Antagonist Characterization:

The process of characterizing a compound like SB290157 as a receptor antagonist involves a logical progression of experiments, starting from binding assays to functional cellular assays. This workflow ensures a comprehensive understanding of the compound's pharmacological properties.

Caption: Workflow for C3aR antagonist characterization.

This compound is a valuable research tool for studying the C3a-C3aR axis. However, it is not a simple, selective antagonist. Its pharmacological activity is highly context-dependent, exhibiting potent antagonism in some cellular systems while acting as a full agonist in others, particularly those with high C3aR expression.[4] Furthermore, its partial agonist activity at C5aR2 at higher concentrations necessitates careful dose selection and consideration of potential off-target effects.[9][10] Researchers and drug development professionals must be cognizant of this complex pharmacological profile to design experiments and interpret data accurately. Future development of more selective and purely antagonistic C3aR modulators is warranted for therapeutic applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

SB290157 Trifluoroacetate: A Technical Guide to its Discovery, Development, and Complex Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB290157 trifluoroacetate (B77799) emerged from a high-throughput screening campaign by SmithKline Beecham Pharmaceuticals as the first potent and selective non-peptide antagonist of the human C3a receptor (C3aR), a G protein-coupled receptor implicated in inflammatory and immune responses. Initially lauded as a promising pharmacological tool and potential therapeutic lead, subsequent research has unveiled a more complex pharmacological profile. This technical guide provides an in-depth history of SB290157, from its discovery and initial characterization to the pivotal findings of its unexpected agonist activity at the C3aR and off-target partial agonism at the C5aR2. This document consolidates the key quantitative data, details the experimental protocols that defined its properties, and illustrates the signaling pathways involved, offering a comprehensive resource for researchers in the field.

Discovery and Initial Development

SB290157, chemically known as N²-[(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate, was identified through a high-throughput screen for small molecule inhibitors of the C3a receptor. The discovery, detailed by Ames et al. in 2001, positioned SB290157 as a selective and competitive antagonist of C3aR.[1] The initial preclinical data demonstrated its potential in modulating inflammatory responses, suggesting its utility in studying the physiological and pathological roles of the C3a/C3aR axis.

Synthesis

Pharmacological Characterization: A Dual Identity

The initial perception of SB290157 as a pure antagonist was challenged by subsequent research, revealing a more nuanced and context-dependent mechanism of action.

Antagonist Activity at the C3a Receptor

The primary characterization of SB290157 established its potent antagonist effects on the C3aR. These were demonstrated through various in vitro and in vivo models.

| Parameter | Species/Cell Line | Assay Type | Value (nM) | Reference |

| IC50 | Human (RBL-C3aR cells) | 125I-C3a Radioligand Binding | 200 | [1] |

| IC50 | Human (RBL-C3aR cells) | C3a-induced Ca2+ Mobilization | 27.7 | [1] |

| IC50 | Human (Neutrophils) | C3a-induced Ca2+ Mobilization | 28 | [1] |

| IC50 | Mouse (RBL-mC3aR cells) | C3a-induced Ca2+ Mobilization | 7 | |

| IC50 | Guinea Pig (RBL-gpC3aR cells) | C3a-induced Ca2+ Mobilization | 12.5 | |

| IC50 | Guinea Pig (Platelets) | C3a-mediated ATP Release | 30 |

Agonist Activity at the C3a Receptor

A pivotal turn in the understanding of SB290157 came in 2005 when Mathieu et al. reported its agonist activity, particularly in cell systems with high C3aR expression. This finding suggested that the pharmacological effect of SB290157 is dependent on the cellular context, specifically the receptor density.

| Parameter | Species/Cell Line | Assay Type | Value (nM) | Reference |

| EC50 | Human (CHO-C3aR cells) | ERK1/2 Phosphorylation | 0.46 |

Off-Target Activity: Partial Agonism at C5aR2

Further complicating its pharmacological profile, Li et al. in 2021 demonstrated that SB290157 also acts as a partial agonist at the C5a receptor 2 (C5aR2), another complement receptor. This off-target activity, especially at higher concentrations, necessitates careful interpretation of experimental results.

| Parameter | Species/Cell Line | Assay Type | Value (µM) | Reference |

| EC50 | Human (HEK293 cells) | β-arrestin 2 Recruitment | 16.1 |

Signaling Pathways and Mechanisms of Action

The dual agonist/antagonist nature of SB290157 at C3aR and its partial agonism at C5aR2 can be visualized through the following signaling pathways.

References

SB290157 Trifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB290157 trifluoroacetate (B77799) is a potent and selective small molecule antagonist of the complement C3a receptor (C3aR).[1][2] This document provides an in-depth overview of its physicochemical properties, mechanism of action, and key experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of targeting the C3a/C3aR axis. While widely used as a C3aR antagonist, it is important to note that under certain experimental conditions, SB290157 has been observed to exhibit agonist activity.[3][4]

Physicochemical Properties

SB290157 trifluoroacetate is a synthetic, non-peptide molecule.[3] Its core structure is based on an N2-[2-(2,2-diphenylethoxy)acetyl]-L-arginine moiety, supplied as a trifluoroacetate salt.[3][5] The compound is a white to yellow crystalline solid.[6]

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | N²-[2-(2,2-diphenylethoxy)acetyl]-L-arginine, 2,2,2-trifluoroacetate | [3] |

| Alternate Names | SB 290157 (trifluoroacetate salt) | [3][5] |

| CAS Number | 1140525-25-2 | [1][3] |

| Molecular Formula | C₂₂H₂₈N₄O₄・CF₃COOH | [3][5] |

| Molecular Weight | 526.51 g/mol | [1][6][3][4] |

| Purity | ≥95% to ≥97% (lot-dependent) | [3][5] |

| Appearance | White to yellow solid | [6] |

Table 2: Solubility Data

| Solvent | Concentration | Notes | Source(s) |

| DMSO | ≥ 20 mg/mL to 100 mg/mL (189.93 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility; use fresh solvent. | [1][6][3] |

| Ethanol | ≥ 30 mg/mL to 100 mg/mL (189.93 mM) | Ultrasonic assistance may be needed. | [1][6][3] |

| DMF | 25 mg/mL | [3] | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] | |

| Water | Insoluble | [1] |

Table 3: Storage and Stability

| Form | Storage Temperature | Stability | Source(s) |

| Solid Powder | -20°C | ≥ 3 years | [1][3] |

| Room Temperature | Desiccate | [4] | |

| In Solvent (-80°C) | -80°C | Up to 1 year | [1] |

| In Solvent (-20°C) | -20°C | Up to 1 month | [1] |

Mechanism of Action

SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][3] The C3a receptor is the primary target for the anaphylatoxin C3a, a fragment generated during complement system activation that mediates a variety of inflammatory responses.[3][7] By binding to C3aR, SB290157 blocks the binding of C3a, thereby inhibiting downstream signaling pathways.[8]

Key inhibitory activities include:

-

Inhibition of C3a Binding: Competitively blocks the binding of ¹²⁵I-C3a to human C3aR expressed in rat basophilic leukemia (RBL-2H3) cells with an IC₅₀ of 200 nM.[1][6]

-

Blockade of Calcium Mobilization: Inhibits C3a-induced calcium mobilization in RBL-C3aR cells and human neutrophils with IC₅₀ values of 27.7 nM and 28 nM, respectively.[1][6]

-

Prevention of C3aR Internalization: Blocks C3a-induced receptor internalization in a concentration-dependent manner.[1][6]

-

Inhibition of ATP Release: Potently inhibits C3a-mediated ATP release from guinea pig platelets.[1][3]

SB290157 is selective for C3aR and does not show antagonistic activity at the C5a receptor or other tested chemotactic GPCRs.[1][6] It is effective across species, inhibiting C3a-induced responses in cells expressing human, mouse, and guinea pig C3aRs.[1]

It is crucial to acknowledge that some studies have reported that SB290157 can exhibit agonist activity at the C3aR, particularly in cells with high receptor expression levels.[3][9] Additionally, off-target effects, such as partial agonist activity at the C5aR2 receptor, have been observed at higher concentrations.[10]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Radioligand Binding Assay

This protocol is designed to assess the competitive binding of SB290157 to the C3a receptor.

Methodology:

-

Cell Preparation: RBL-2H3 cells expressing the human C3aR are harvested and seeded in a suitable assay plate at a density of 2–5 × 10⁵ cells per well.[1]

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Radioligand Addition: A constant concentration of ¹²⁵I-C3a (e.g., 100 pM) is added to all wells.[1]

-

Incubation: The plate is incubated for 45 minutes at room temperature in an appropriate binding buffer (e.g., 20 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.25% BSA).[1]

-

Separation: The incubation is terminated by rapid vacuum filtration through a filter plate to separate bound from free radioligand.[1]

-

Washing: The filters are washed twice with ice-cold binding buffer.[1]

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.[1]

-

Analysis: The data are analyzed to determine the concentration of SB290157 that inhibits 50% of the specific binding of ¹²⁵I-C3a (IC₅₀).

In Vitro Calcium Mobilization Assay

This protocol measures the ability of SB290157 to inhibit C3a-induced intracellular calcium release.

Methodology:

-

Cell Loading: RBL-C3aR cells or human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.

-

Compound Pre-incubation: The loaded cells are pre-incubated with varying concentrations of SB290157 for a defined period.

-

C3a Stimulation: The cells are then stimulated with a fixed concentration of C3a (e.g., the EC₅₀ concentration for calcium mobilization).

-

Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or a flow cytometer.

-

Analysis: The inhibitory effect of SB290157 is quantified by measuring the reduction in the C3a-induced fluorescence signal, and an IC₅₀ value is calculated.

In Vivo Anti-Inflammatory Activity Models

SB290157 has been evaluated in various animal models of inflammation.

Example: Rat Adjuvant-Induced Arthritis Model

-

Induction of Arthritis: Arthritis is induced in Lewis rats by injection of an adjuvant (e.g., Mycobacterium tuberculosis in mineral oil).

-

Compound Administration: this compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at doses ranging from 3 to 30 mg/kg.[1][6]

-

Assessment: The development of paw edema (a measure of inflammation) is monitored over time.[1][6]

-

Analysis: The paw volume in the SB290157-treated group is compared to that of a vehicle-treated control group to assess the anti-inflammatory effect.

Example: Guinea Pig LPS-Induced Airway Neutrophilia

-

Challenge: Male Hartley guinea pigs are challenged with lipopolysaccharide (LPS) to induce neutrophil recruitment to the airways.[1]

-

Compound Administration: SB290157 is administered (e.g., i.p.) prior to or after the LPS challenge at a specified dose (e.g., 30 mg/kg).[1]

-

Bronchoalveolar Lavage (BAL): At a set time point after the challenge, a BAL is performed to collect cells from the airways.

-

Cell Counting: The number of neutrophils in the BAL fluid is quantified.

-

Analysis: The neutrophil count in the treated group is compared to the control group to determine the extent of inhibition of neutrophil recruitment.[1]

Conclusion

This compound is a valuable research tool for investigating the role of the C3a/C3aR signaling axis in various physiological and pathological processes. Its well-characterized physicochemical properties and antagonist activity make it a standard compound for in vitro and in vivo studies of complement-mediated inflammation. However, researchers should remain aware of its potential for agonist activity and off-target effects, especially at high concentrations or in specific cellular contexts, and design their experiments accordingly. This guide provides a foundational understanding of SB290157 to aid in the rigorous design and interpretation of future studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anaphylatoxin Receptor Antagonist Development - Creative Biolabs [creative-biolabs.com]

- 8. What are C3aR inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB290157 Trifluoroacetate (CAS: 1140525-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB290157 trifluoroacetate (B77799) is a widely utilized small molecule inhibitor targeting the complement system, a critical component of the innate immune response. Initially identified as a potent and selective competitive antagonist of the C3a receptor (C3aR), it has been instrumental in elucidating the physiological and pathological roles of the C3a/C3aR signaling axis. This technical guide provides a comprehensive overview of SB290157 trifluoroacetate, including its physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. Notably, this guide also addresses the emerging evidence of its potential agonist activity and off-target effects, offering a balanced perspective for researchers designing experiments with this compound.

Physicochemical Properties

This compound, with the CAS number 1140525-25-2, is the trifluoroacetate salt of SB290157.[1][2][3][4][5] Its chemical name is N²-[2-(2,2-Diphenylethoxy)acetyl]-L-arginine trifluoroacetate.[3][5]

| Property | Value | Reference |

| CAS Number | 1140525-25-2 | [3][4][5] |

| Molecular Formula | C₂₂H₂₈N₄O₄ · CF₃COOH | [3][5] |

| Molecular Weight | 526.51 g/mol | [1][3][5] |

| Purity | ≥95% - ≥97% (HPLC) | [5] |

| Solubility | Soluble in DMSO (up to 100 mM), Ethanol, and DMF.[1][3] Insoluble in water.[1] | |

| Storage | Desiccate at room temperature. For reconstituted solutions, aliquot and store at -20°C for up to 3 months.[5] |

Mechanism of Action and Signaling Pathway

SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][3] The C3a receptor is activated by the anaphylatoxin C3a, a cleavage product of the third component of complement (C3). Upon activation, C3aR couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gα12/13 proteins.[6] This initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca²⁺), activation of extracellular signal-regulated kinase (ERK) 1/2, and cellular chemotaxis.[1][6] SB290157 competitively binds to C3aR, thereby inhibiting the binding of C3a and blocking these downstream signaling events.[1][3]

However, it is crucial to note that some studies have reported that SB290157 can also act as a partial agonist at the C5a receptor 2 (C5aR2) and may exhibit agonist activity at C3aR in cells with high receptor expression levels.[7][8][9][10][11] This dual activity can complicate the interpretation of experimental results and should be carefully considered.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - CAS:1140525-25-2 - KKL Med Inc. [m.kklmed.com]

- 5. scbt.com [scbt.com]

- 6. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]

- 7. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Dual Agonist Nature of SB290157: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB290157, a non-peptide small molecule, was initially developed and characterized as a potent and selective antagonist of the complement C3a receptor (C3aR). However, subsequent research has revealed a more complex pharmacological profile, demonstrating that SB290157 can also act as a full or partial agonist at C3aR, particularly in cellular systems with high receptor expression. Furthermore, it exhibits off-target effects, notably partial agonism at the C5aR2 receptor. This guide provides a comprehensive technical overview of the agonist activity of SB290157, detailing its effects on key signaling pathways, summarizing quantitative data, and outlining the experimental protocols used for its characterization.

Quantitative Data Summary

The agonist and antagonist activities of SB290157 have been quantified across various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Agonist and Antagonist Potency of SB290157 at C3aR

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | CHO-hC3aR | ERK1/2 Phosphorylation | 0.46 nM | [1] |

| Ki | Human C3aR | Radioligand Binding | 210 nM | [2] |

| IC50 | Human Monocyte-Derived Macrophages (HMDMs) | C3a-induced ERK Signaling | 236 nM | [1] |

Table 2: Off-Target Agonist Activity of SB290157 at C5aR2

| Parameter | Cell Line | Assay | Value | Notes |

| Partial Agonist | HEK293 | β-arrestin Recruitment | - | Activity observed at higher concentrations |

Signaling Pathways Modulated by SB290157

SB290157, through its interaction with C3aR and C5aR2, modulates several key intracellular signaling cascades.

C3aR-Mediated Signaling

Activation of C3aR by SB290157 in receptor-overexpressing systems initiates a signaling cascade typical for this G protein-coupled receptor (GPCR). This includes the activation of G proteins, leading to downstream effector engagement. A prominent pathway activated by SB290157 is the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), a key event in cell proliferation, differentiation, and survival.[1] Additionally, C3aR activation is known to induce calcium mobilization and β-arrestin recruitment.[3]

C5aR2-Mediated Signaling

SB290157 has been shown to act as a partial agonist at the C5aR2 receptor, another member of the complement receptor family.[4][5] The primary signaling output measured for SB290157's activity at C5aR2 is the recruitment of β-arrestin.[4][5] This interaction can have functional consequences, as C5aR2 activation has been reported to dampen C5a-induced ERK signaling in primary immune cells.[5]

Experimental Protocols

The characterization of SB290157's agonist activity relies on a suite of well-established in vitro assays. Below are detailed methodologies for the key experiments.

Experimental Workflow for GPCR Agonist Characterization

The general workflow for characterizing the agonist activity of a compound like SB290157 at a GPCR involves several stages, from initial binding studies to functional downstream readouts.

References

The Role of SB290157 Trifluoroacetate in Complement System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a crucial component of innate immunity, plays a dual role in host defense and the pathogenesis of inflammatory diseases. The anaphylatoxin C3a, a cleavage product of the third complement component (C3), exerts its potent pro-inflammatory effects through the G protein-coupled C3a receptor (C3aR). Consequently, antagonism of C3aR has emerged as a promising therapeutic strategy for a myriad of complement-mediated disorders. SB290157 trifluoroacetate (B77799) is a potent and selective, non-peptide antagonist of the C3a receptor and has been instrumental in elucidating the role of the C3a/C3aR signaling axis in various physiological and pathological processes. This technical guide provides an in-depth overview of the role of SB290157 in complement system research, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action and Specificity

SB290157 acts as a competitive antagonist at the C3a receptor.[1][2] It selectively binds to C3aR, thereby preventing the binding of its natural ligand, C3a, and inhibiting downstream signaling cascades. This blockade effectively mitigates the pro-inflammatory and immunomodulatory functions of C3a.

It is crucial for researchers to be aware that while initially characterized as a pure antagonist, subsequent studies have revealed that SB290157 can exhibit agonist activity, particularly in cells with high C3aR expression.[3][4] Furthermore, at higher concentrations, SB290157 has been shown to have off-target effects, notably acting as a partial agonist at the C5a receptor 2 (C5aR2).[4][5] These findings underscore the importance of careful dose-selection and data interpretation when using this compound.

Quantitative Data

The inhibitory potency of SB290157 has been quantified in various in vitro assays. The following tables summarize key quantitative data for its antagonist activity.

| Assay Type | Cell Line | Ligand | IC50 (nM) | Reference(s) |

| Radioligand Binding | RBL-2H3 cells expressing human C3aR | 125I-C3a | 200 | [2][6] |

| Calcium Mobilization | RBL-2H3 cells expressing human C3aR | C3a | 27.7 - 30 | [2][7] |

| Calcium Mobilization | Human neutrophils | C3a | 28 | [2] |

| ERK1/2 Phosphorylation | Human monocyte-derived macrophages (HMDMs) | C3a (5 nM) | 236 | [8] |

Table 1: In Vitro Antagonist Activity of SB290157

| Parameter | Agonist Activity | Off-Target Activity |

| Observation | Potent agonist in CHO cells stably expressing human C3aR, inducing ERK1/2 phosphorylation with an EC50 of 0.46 nM.[8][9] | Partial agonist at human C5aR2, mediating β-arrestin recruitment at higher concentrations.[4][5] |

| Implication | The pharmacological effect of SB290157 can be context-dependent, acting as an antagonist in cells with low C3aR expression and an agonist in cells with high expression.[3] | Researchers should consider potential confounding effects mediated through C5aR2, especially when using high concentrations of SB290157.[4] |

Table 2: Agonist and Off-Target Activities of SB290157

Signaling Pathways

The interaction of C3a with its receptor, C3aR, triggers a cascade of intracellular signaling events. SB290157, by blocking this initial interaction, inhibits these downstream pathways. A simplified representation of the C3aR signaling pathway and the inhibitory action of SB290157 is depicted below.

Figure 1: C3aR Signaling Pathway and SB290157 Inhibition.

Experimental Protocols

SB290157 has been utilized in a variety of in vitro and in vivo experimental models to investigate the role of the C3a/C3aR axis. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the ability of SB290157 to inhibit C3a-induced intracellular calcium release, a hallmark of C3aR activation.

-

Cell Preparation:

-

Culture rat basophilic leukemia (RBL-2H3) cells stably expressing the human C3aR in appropriate media.

-

Harvest cells and resuspend in a physiological salt solution (e.g., Hank's Balanced Salt Solution) containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Incubate the cells to allow for dye loading.

-

Wash the cells to remove extracellular dye and resuspend in the assay buffer.

-

-

Assay Procedure:

-

Dispense the cell suspension into a 96-well plate.

-

Add varying concentrations of SB290157 to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a fixed concentration of C3a (typically at its EC80 concentration) to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the increase in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity (for Fluo-4).

-

Plot the percentage of inhibition of the C3a response against the concentration of SB290157.

-

Determine the IC50 value by non-linear regression analysis.

-

2. Chemotaxis Assay

This assay assesses the ability of SB290157 to block the migration of cells towards a C3a gradient.

-

Assay Setup (Transwell System):

-

Use a 24-well plate with Transwell inserts (e.g., 5 µm pore size).

-

Add media containing C3a (chemoattractant) to the lower chamber.

-

In a separate tube, pre-incubate the cells (e.g., human mast cell line HMC-1) with varying concentrations of SB290157 or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation and Cell Counting:

-

Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 3-4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of SB290157 compared to the vehicle control.

-

Determine the IC50 value.

-

Figure 2: Experimental Workflow for a Chemotaxis Assay.

In Vivo Models

1. LPS-Induced Airway Neutrophilia in Guinea Pigs

This model is used to evaluate the anti-inflammatory effects of SB290157 in the context of acute lung inflammation.

-

Animal Model:

-

Use male Hartley guinea pigs.

-

Administer SB290157 (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a set time (e.g., 1 hour), induce airway inflammation by exposing the animals to an aerosol of lipopolysaccharide (LPS).

-

-

Bronchoalveolar Lavage (BAL):

-

At a predetermined time point after LPS challenge (e.g., 4-6 hours), euthanize the animals.

-

Perform bronchoalveolar lavage by instilling and retrieving a known volume of saline into the lungs via a tracheal cannula.

-

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.

-

Calculate the absolute number of neutrophils in the BAL fluid.

-

-

Data Analysis:

-

Compare the neutrophil counts in the BAL fluid of SB290157-treated animals to the vehicle-treated control group.

-

Calculate the percentage of inhibition of neutrophil recruitment.

-

2. Adjuvant-Induced Arthritis in Rats

This model is used to assess the efficacy of SB290157 in a model of chronic autoimmune inflammation.

-

Induction of Arthritis:

-

Use male Lewis rats.

-

Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the base of the tail or a hind paw.

-

-

Treatment and Assessment:

-

Begin treatment with SB290157 (e.g., 10 mg/kg, i.p.) or vehicle at the time of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).

-

Monitor the animals regularly for clinical signs of arthritis.

-

Measure paw volume using a plethysmometer.

-

Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.

-

-

Data Analysis:

-

Compare the paw volumes and arthritis scores between the SB290157-treated and vehicle-treated groups over time.

-

At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.

-

Conclusion

SB290157 trifluoroacetate is a valuable pharmacological tool for investigating the role of the C3a/C3aR signaling axis in the complement system. Its utility as a C3aR antagonist has been demonstrated in a wide range of in vitro and in vivo models of inflammation and disease. However, researchers must remain cognizant of its potential for agonist activity and off-target effects, which necessitates careful experimental design and data interpretation. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of SB290157 in advancing our understanding of the complement system and its role in human health and disease, and to aid in the development of novel therapeutics targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. SB290157 (Trifluoroacetate) (CTI-001) - Creative Biolabs [creative-biolabs.com]

- 7. SB 290157 trifluoroacetate | Complement | Tocris Bioscience [tocris.com]

- 8. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of SB290157 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB290157, chemically known as N2-[(2,2-diphenylethoxy)acetyl]-L-arginine, emerged as a first-in-class, non-peptide antagonist of the human C3a receptor (C3aR), a G protein-coupled receptor pivotal to the inflammatory response cascade.[1][2] Initially lauded for its therapeutic potential in a range of inflammatory conditions, the pharmacological profile of SB290157 has since been revealed to be far more complex. Subsequent research has unveiled a paradoxical dual activity, functioning as both an antagonist and an agonist depending on the cellular context, and notable off-target effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of SB290157 and its analogs, offering a critical perspective for researchers in the field. We will delve into the quantitative data, detailed experimental protocols for its assessment, and the intricate signaling pathways it modulates.

The Core Moiety: Understanding SB290157's Intrinsic Activity

SB290157 was originally identified through high-throughput screening and subsequent chemical optimization.[2] Its structure comprises a bulky diphenyl-ethoxy acetyl group linked to an L-arginine moiety. This design was intended to mimic the C-terminal arginine of the natural C3a ligand, crucial for receptor binding and activation.

However, the initial characterization as a pure antagonist has been challenged by numerous studies. It is now understood that SB290157 can exhibit potent agonist activity, particularly in cells overexpressing C3aR.[4][5] This has led to the hypothesis that its functional effect is highly dependent on receptor density and the specific signaling pathway being measured.[3] Furthermore, at higher concentrations, SB290157 has been shown to act as a partial agonist at the C5a receptor 2 (C5aR2), another key player in the complement system.[5][6] This off-target activity significantly complicates the interpretation of in vivo and in vitro studies that rely solely on this compound to probe C3aR function.

Structure-Activity Relationship of SB290157 Analogs

The quest for more selective and potent C3aR modulators has led to the synthesis and evaluation of various SB290157 analogs. Key modifications have focused on replacing the flexible ether linkage and exploring alternative heterocyclic scaffolds to improve affinity and selectivity. The following tables summarize the available quantitative data for SB290157 and its analogs.

| Compound | Structure | Target Receptor | Assay Type | Cell Line | Activity | Value |

| SB290157 | N/A | Human C3aR | Radioligand Binding ([¹²⁵I]-C3a) | RBL-hC3aR | IC₅₀ | 200 nM[2] |

| Human C3aR | Calcium Mobilization | RBL-hC3aR | IC₅₀ | 27.7 nM[2] | ||

| Human C3aR | Calcium Mobilization | Human Neutrophils | IC₅₀ | 28 nM[2] | ||

| Human C3aR | ERK Phosphorylation | CHO-hC3aR | EC₅₀ | 0.46 nM[5] | ||

| Human C5aR2 | β-arrestin Recruitment | HEK293 | EC₅₀ | ~1 µM[5] |

Experimental Protocols

A clear understanding of the methodologies used to characterize SB290157 and its analogs is crucial for interpreting the SAR data. Below are detailed protocols for the key in vitro assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium stores following C3aR activation.

Workflow:

Methodology:

-

Cell Culture: CHO or RBL cells stably expressing the human C3aR are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.

-

Washing: Cells are washed with a physiological buffer to remove extracellular dye.

-

Assay: The plate is placed in a fluorescence plate reader.

-

Antagonist Mode: Test compounds are added to the wells and incubated for a short period. Subsequently, a known concentration of C3a is added to stimulate the receptor.

-

Agonist Mode: Test compounds are added directly to the wells without prior C3a stimulation.

-

-

Data Acquisition: Fluorescence intensity is measured kinetically before and after the addition of the agonist.

-

Analysis: The change in fluorescence is used to determine the concentration-response curves and calculate IC₅₀ or EC₅₀ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated C3aR, a key event in receptor desensitization and signaling.

Workflow:

Methodology:

-

Cell Line: A cell line (e.g., HEK293) is used that co-expresses the C3aR fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part of the enzyme.

-

Plating: Cells are plated in a white, opaque 96-well plate.

-

Compound Addition: Test compounds are added to the wells.

-

Incubation: The plate is incubated to allow for ligand binding, receptor activation, and subsequent recruitment of β-arrestin. This brings the two parts of the reporter enzyme into close proximity, allowing them to form a functional enzyme.

-

Substrate Addition: A substrate that produces a luminescent signal upon cleavage by the reporter enzyme is added.

-

Signal Detection: Luminescence is measured using a plate reader.

-

Analysis: The luminescent signal is proportional to the amount of β-arrestin recruitment. Dose-response curves are generated to determine the EC₅₀ of agonists.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event following C3aR activation.

Workflow:

Methodology:

-

Cell Culture and Starvation: C3aR-expressing cells are grown to confluence and then serum-starved to reduce baseline ERK1/2 phosphorylation.

-

Stimulation: Cells are treated with the test compound (for agonist activity) or pre-incubated with the test compound before stimulation with C3a (for antagonist activity).

-

Lysis: Cells are lysed to release cellular proteins.

-

Detection: The amount of phosphorylated ERK1/2 in the cell lysate is quantified using a sandwich ELISA-based method.

-

Analysis: The signal is normalized to the total ERK1/2 protein levels, and dose-response curves are plotted to determine EC₅₀ or IC₅₀ values.

Signaling Pathways Modulated by SB290157

The C3aR is a pleiotropic receptor that can couple to multiple G proteins, leading to the activation of diverse downstream signaling pathways. The dual agonist/antagonist nature of SB290157 and its off-target effects make its impact on these pathways complex.

As an agonist, SB290157 can, like C3a, induce C3aR coupling to Gαi and Gαq proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn can lead to the phosphorylation of ERK1/2. Gαi coupling can inhibit adenylyl cyclase, leading to decreased cAMP levels, and can also contribute to ERK activation through different pathways. Furthermore, both C3a and SB290157 can induce β-arrestin recruitment to the C3aR. The partial agonism of SB290157 at C5aR2 also primarily signals through β-arrestin recruitment.

Conclusion and Future Directions

The story of SB290157 is a cautionary tale in drug development, highlighting the importance of thorough pharmacological characterization. While it remains a widely used tool to study C3aR biology, its complex activity profile necessitates careful experimental design and interpretation of results. The development of SB290157 analogs has been a step towards more selective C3aR modulators, but a clear lead candidate with a clean pharmacological profile has yet to emerge. Future research should focus on developing a deeper understanding of the structural basis for the dual agonism/antagonism at C3aR and the off-target activity at C5aR2. This knowledge will be critical in the design of next-generation C3aR-targeted therapeutics with improved efficacy and safety profiles for the treatment of a wide range of inflammatory and immune-mediated diseases.

References

- 1. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a selective nonpeptide antagonist of the anaphylatoxin C3a receptor that demonstrates antiinflammatory activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]

An In-depth Technical Guide to the In Vitro and In Vivo Effects of SB290157 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB290157 trifluoroacetate (B77799) is a widely studied synthetic molecule recognized primarily as a competitive antagonist for the complement C3a receptor (C3aR).[1][2][3] The C3a/C3aR axis is a component of the innate immune system and plays a significant role in inflammatory and immunological responses.[4][5][6] This document provides a comprehensive technical overview of the in vitro and in vivo effects of SB290157, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. Notably, while initially characterized as a selective C3aR antagonist, subsequent research has revealed a more complex pharmacological profile, including potential agonist activity in certain cellular contexts and off-target effects.[7][8][9][10]

In Vitro Effects of SB290157

In laboratory settings, SB290157 has been extensively characterized to understand its mechanism of action, potency, and selectivity at the cellular and molecular level.

Mechanism of Action and Potency

SB290157 acts as a competitive antagonist at the C3a receptor, a G protein-coupled receptor (GPCR).[1][2][3] It functions by blocking the binding of the endogenous ligand, C3a, thereby inhibiting downstream signaling events.[1][2] Its potency has been quantified across various functional assays.

Table 1: In Vitro Quantitative Data for SB290157

| Assay Type | Cell Line / System | Species | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| C3aR Antagonist Activity | ||||

| 125I-C3a Radioligand Binding | RBL-2H3 cells expressing human C3aR | Human | 200 | [1][2] |

| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing human C3aR | Human | 27.7 | [1] |

| C3a-induced Ca2+ Mobilization | Human neutrophils | Human | 28 | [1][3] |

| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing mouse C3aR | Mouse | 7.0 | [9] |

| C3a-induced Ca2+ Mobilization | RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | 12.5 | [9] |

| C3a-mediated ATP Release | Guinea pig platelets | Guinea Pig | 30 | [3] |

| C3a-induced ERK Signaling | Human Monocyte-Derived Macrophages (HMDMs) | Human | 236 | [8] |

| Agonist/Off-Target Activity | ||||

| ERK1/2 Phosphorylation (Agonist) | CHO cells expressing human C3aR | Human | EC50: 0.46 | [9] |

| β-arrestin Recruitment (Partial Agonist) | HEK293 cells expressing human C5aR2 | Human | - |[8][10] |

Selectivity and Off-Target Effects

SB290157 is reported to be selective for the C3aR and does not antagonize the C5a receptor (C5aR) or at least six other chemotactic GPCRs at concentrations where it effectively blocks C3aR.[1][2] However, a critical finding is that SB290157 can act as a partial agonist at the C5a-like receptor 2 (C5aR2, also known as C5L2), which can modulate inflammatory responses.[8][10] This off-target activity is crucial for interpreting in vivo data, as C5aR2 agonism has immunomodulatory functions.[8]

The Agonist Controversy

A significant aspect of SB290157's pharmacology is its reported agonist activity. In cell systems with high expression levels of C3aR, such as transfected cell lines, SB290157 can act as a full agonist, inducing downstream signaling events like calcium mobilization and ERK phosphorylation.[7][9] Conversely, in cells with low C3aR expression, like guinea pig platelets, it behaves as an antagonist.[7][9] This dual activity is context-dependent and complicates the interpretation of experimental results, cautioning against its use as the sole tool to define C3aR biology.[7][11]

In Vivo Effects of SB290157